molecular formula C7H7FO2 B1311887 4-Fluoro-2-(hydroxymethyl)phenol CAS No. 2357-33-7

4-Fluoro-2-(hydroxymethyl)phenol

Cat. No.: B1311887
CAS No.: 2357-33-7
M. Wt: 142.13 g/mol
InChI Key: IMEOTXXUGOGZCY-UHFFFAOYSA-N
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Description

4-Fluoro-2-(hydroxymethyl)phenol is an organic compound with the molecular formula C7H7FO2 It is a derivative of phenol, where a fluorine atom is substituted at the fourth position and a hydroxymethyl group is attached to the second position

Mechanism of Action

Target of Action

It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be the reactants in these reactions.

Mode of Action

The mode of action of 4-Fluoro-2-(hydroxymethyl)phenol is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its role in SM cross-coupling reactions . These reactions are widely applied in carbon–carbon bond forming reactions . The compound’s role in these reactions suggests that it may affect pathways related to carbon–carbon bond formation.

Pharmacokinetics

The compound’s molecular weight is 142128 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of this compound is likely the formation of new carbon–carbon bonds through SM cross-coupling reactions . This suggests that the compound’s action results in the formation of new organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(hydroxymethyl)phenol can be achieved through several methods. One common approach involves the selective fluorination of 2-(hydroxymethyl)phenol. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to ensure the fluorine atom is introduced at the desired position.

Another method involves the hydroxymethylation of 4-fluorophenol. This can be achieved using formaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(hydroxymethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-fluoro-2-methylphenol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this include sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: 4-Fluoro-2-carboxyphenol.

    Reduction: 4-Fluoro-2-methylphenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-2-(hydroxymethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-(hydroxymethyl)phenol: Similar structure but with the fluorine and hydroxymethyl groups swapped.

    4-Fluoro-2-methylphenol: Lacks the hydroxymethyl group, replaced by a methyl group.

    4-Fluoro-2-hydroxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.

Uniqueness

4-Fluoro-2-(hydroxymethyl)phenol is unique due to the specific positioning of the fluorine and hydroxymethyl groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable for targeted applications.

Properties

IUPAC Name

4-fluoro-2-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c8-6-1-2-7(10)5(3-6)4-9/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMEOTXXUGOGZCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10442331
Record name 4-fluoro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2357-33-7
Record name 4-fluoro-2-(hydroxymethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10442331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

With exclusion of oxygen, 27.1 g (159.28 mmol) of methyl 5-fluoro-2-hydroxybenzoate are initially charged in 500 ml of dry THF and cooled to 0° C. With cooling, 238 ml (238 mmol) of a 1 M solution of lithium aluminum hydride in THF are then slowly added dropwise, and the mixture is then stirred at 0° C. for 1 hour and then at RT overnight. After the reaction has gone to completion, saturated ammonium chloride solution is added and the mixture is taken up in dichloromethane. The organic phase is separated off and dried over sodium sulfate. After filtration, the solvent is removed under reduced pressure. The crude product is purified chromatographically on silica gel (mobile phase: cyclohexane/ethyl acetate 20:1). This gives 18.0 g (126.6 mmol, 79% of theory) of a colorless solid.
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Synthesis routes and methods III

Procedure details

1.98 g of lithium aluminum hydride were added to 50 ml of tetrahydrofuran, and a solution of 5.44 g of 5-fluorosalicylic acid in 50 ml of tetrahydrofuran was then added dropwise at room temperature to the resulting solution. The resulting mixture was then heated under reflux for 1 hour. At the end of this time, it was cooled, and sodium sulfate decahydrate was added in order to decompose any excess hydride. Insoluble substances were removed by filtration. The filtrate was concentrated by evaporation under reduced pressure, and purified by silica gel column chromatography, using a 2:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 4.72 g (yield 95%) of the title compound as a solid substance.
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95%

Synthesis routes and methods IV

Procedure details

27.1 g (159.28 mmol) of methyl 5-fluoro-2-hydroxybenzoate are introduced into 500 ml of dry THF with exclusion of oxygen and cooled to 0° C. Subsequently, while cooling, 238 ml (238 mmol) of a 1 M solution of lithium aluminium hydride in THF are slowly added dropwise, and the mixture is stirred at 0° C. for 1 hour and then at RT overnight. After reaction is complete, saturated ammonium chloride solution is added to the mixture, and it is taken up in dichloromethane. The organic phase is separated off and dried over sodium sulphate. After filtration, the solvent is removed in vacuo. The crude product is purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 20:1). 18.0 g (126.6 mmol, 79% of theory) of a colourless solid are isolated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-2-(hydroxymethyl)phenol
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Customer
Q & A

Q1: What is the significance of identifying 4-Fluoro-2-(hydroxymethyl)phenol as a degradation product of Tavaborole?

A1: Identifying and characterizing degradation products like this compound is crucial for several reasons:

  • Drug Safety: Understanding the degradation profile of Tavaborole helps assess the safety and efficacy of the drug, especially during long-term storage or exposure to various environmental factors. The presence of this compound, previously unreported in the literature, necessitates further investigation into its potential toxicity and impact on the drug's overall safety profile. []
  • Drug Quality: Monitoring the formation of this compound can serve as a critical quality control parameter during Tavaborole manufacturing. This ensures the drug product's purity and potency meet the required standards. []
  • Formulation Optimization: Knowledge of Tavaborole's degradation pathway, particularly under oxidative stress, can guide the development of more stable formulations. This may involve incorporating antioxidants or modifying packaging to minimize degradation and maintain the drug's shelf life. []

Q2: How was this compound isolated and characterized in the study?

A2: The researchers employed a multi-step approach:

  • Forced Degradation: Tavaborole was subjected to oxidative stress using hydrogen peroxide (H2O2) to accelerate degradation and generate detectable amounts of degradation products. []
  • Isolation: The unknown impurity, later identified as this compound (DP-1), was isolated from the degradation mixture using reverse-phase preparative chromatography. This technique separates compounds based on their different affinities for the stationary and mobile phases. []
  • Structure Elucidation: The structure of DP-1 was characterized using a combination of high-resolution mass spectrometry (HRMS) to determine the molecular weight and fragmentation pattern, and multidimensional nuclear magnetic resonance (NMR) spectroscopy to determine the connectivity and spatial arrangement of atoms within the molecule. []

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